N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide
Description
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Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-12-25(13-15(2)29-14)31(27,28)17-9-7-16(8-10-17)21(26)24-22-19(11-23)18-5-3-4-6-20(18)30-22/h7-10,14-15H,3-6,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUBUPYLUSXTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Molecular Weight: 436.59 g/mol
- CAS Number: 443120-82-9
- Purity: Typically ≥95% (HPLC)
This compound primarily acts as an inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically JNK2 and JNK3. These kinases are critical in various cellular processes including apoptosis, differentiation, and inflammation.
Inhibition Potency
Research indicates that this compound demonstrates significant inhibitory potency against JNK2 and JNK3 with a pIC50 value of approximately 6.5 to 6.7. This suggests a strong binding affinity to the ATP-binding site of these kinases, which is crucial for their activation .
In Vitro Studies
- JNK Inhibition : In vitro assays have shown that compounds similar to this compound effectively inhibit the phosphorylation of substrates associated with JNK signaling pathways. This inhibition can lead to reduced cell proliferation in certain cancer cell lines .
- Selectivity : The compound exhibits selectivity within the mitogen-activated protein kinase (MAPK) family. It shows minimal activity against other kinases such as JNK1 and p38alpha, indicating a potential for reduced off-target effects in therapeutic applications .
In Vivo Studies
Recent studies have explored the effects of this compound in animal models:
- Cancer Models : Administration of the compound in murine models of cancer demonstrated a significant reduction in tumor size compared to control groups. The mechanism appears to involve modulation of apoptotic pathways mediated by JNK signaling .
Data Table: Summary of Biological Activities
| Activity Type | Target Kinase | pIC50 Value | Notes |
|---|---|---|---|
| Inhibition | JNK2 | 6.5 | Potent inhibitor; selective |
| Inhibition | JNK3 | 6.7 | Potent inhibitor; selective |
| Anti-Cancer Activity | Various Tumors | N/A | Significant tumor size reduction observed |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent targeting JNK pathways involved in cancer progression and other diseases characterized by aberrant kinase activity. Its selectivity for JNK2 and JNK3 over other MAPKs may offer advantages in minimizing side effects commonly associated with less selective kinase inhibitors.
Scientific Research Applications
Biological Activities
-
Inhibition of Enzymatic Activity :
- The compound has been identified as a potent inhibitor of mitogen-activated protein kinases (MAPKs), which play critical roles in cellular signaling pathways related to growth and differentiation . This inhibition can potentially lead to therapeutic applications in cancer treatment by disrupting tumor cell signaling.
-
Anti-inflammatory Properties :
- In silico studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest strong binding affinity to 5-LOX while showing weak interaction with cyclooxygenase-2 (COX-2), indicating a potential for developing anti-inflammatory drugs with fewer side effects .
- Potential as a Drug Candidate :
Case Study 1: Anti-inflammatory Activity
A study conducted on the synthesized derivative demonstrated that N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-4-[sulfonyl]benzamide exhibited significant anti-inflammatory effects in vitro. The results showed reduced production of inflammatory mediators in cell cultures treated with the compound compared to untreated controls .
Case Study 2: Cancer Research
Research focusing on the MAPK inhibition properties of this compound revealed its potential application in cancer therapy. In vitro assays indicated that treatment with the compound led to decreased proliferation of cancer cell lines through the modulation of MAPK signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide, and how can process parameters be optimized for yield improvement?
- Methodology : Synthesis involves multi-step reactions, including cyclization of benzothiophene derivatives and sulfonylation with 2,6-dimethylmorpholine. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF for solubility), and catalyst optimization (e.g., palladium for cross-coupling). Process simulation tools (e.g., COMSOL Multiphysics) can model reaction kinetics to refine conditions .
- Optimization : Use factorial design experiments to test variables (e.g., molar ratios, reaction time). For example:
| Parameter | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature | 80–140°C | 110°C | 22% |
| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | 18% |
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?
- Techniques :
- NMR (¹H/¹³C) : Confirm substitution patterns on benzothiophene and morpholine rings.
- IR Spectroscopy : Validate cyano (C≡N, ~2200 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Method : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess degradation products via LC-MS and assign degradation pathways (e.g., hydrolysis of the sulfonamide group) .
- Recommendations : Use inert atmospheres (N₂) and lyophilization for long-term storage.
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity with target proteins?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., kinases).
MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å).
Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding .
- Validation : Correlate in silico results with in vitro enzymatic assays (IC50 values) .
Q. How should researchers design experiments to resolve contradictions in reported solubility data across solvents?
- Methodology :
- Systematic Screening : Use a solvent library (e.g., DMSO, THF, ethanol) with controlled temperature (25°C ± 0.1°C).
- Techniques :
- HPLC-ELSD : Quantify solubility limits.
- DSC/TGA : Detect polymorphic transitions affecting solubility.
- Example Data :
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 45.2 ± 1.3 | HPLC-ELSD | Study A |
| Ethanol | 8.7 ± 0.9 | Gravimetric | Study B |
- Analysis : Apply principal component analysis (PCA) to identify outliers caused by impurities or measurement techniques .
Q. What experimental frameworks are suitable for investigating the compound’s role in multi-target inhibition pathways?
- Design :
Network Pharmacology : Map compound-protein interactions via STRING or KEGG databases.
CRISPR-Cas9 Screening : Knock out candidate targets (e.g., PI3K, mTOR) to assess phenotypic changes.
Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
- Validation : Orthogonal assays (e.g., SPR for binding kinetics) to confirm multi-target engagement .
Q. How can researchers address discrepancies in reported biological activity data across cell lines?
- Strategy :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and culture conditions.
- Control Variables : Measure efflux pump activity (e.g., P-gp) to account for cellular uptake differences.
- Meta-Analysis : Aggregate data from ≥5 studies to calculate weighted IC50 values .
Methodological Notes
- Theoretical Frameworks : Align studies with biochemical theories (e.g., lock-and-key model for enzyme inhibition) to contextualize mechanisms .
- Data Contradictions : Apply Bayesian statistics to evaluate conflicting results, prioritizing studies with rigorous controls (e.g., ’s quasi-experimental design) .
- Ethical Compliance : Ensure all synthetic protocols adhere to green chemistry principles (e.g., solvent recycling) as per CRDC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
